molecular formula C9H13N3O2 B023132 6-Methyl-2-morpholinopyrimidin-4-ol CAS No. 19810-74-3

6-Methyl-2-morpholinopyrimidin-4-ol

Cat. No.: B023132
CAS No.: 19810-74-3
M. Wt: 195.22 g/mol
InChI Key: PVVUPAOPPVSPAB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and contains a morpholine ring, which contributes to its diverse properties. The molecular formula of 4-Pyrimidinol, 6-methyl-2-morpholino- is C9H13N3O2, and it has a molecular weight of 195.22 g/mol.

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-2-morpholinopyrimidin-4-ol are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is involved in the production of nitric oxide, a free radical that plays a role in cellular damage during inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that mediate inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their activity . It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the nitric oxide synthase pathway and the cyclooxygenase pathway . By inhibiting iNOS, it reduces the production of nitric oxide, a molecule that can cause oxidative stress and inflammation when produced in excess. By inhibiting COX-2, it reduces the production of prostaglandins, which are involved in the pain and swelling associated with inflammation.

Result of Action

The result of the action of this compound is a reduction in the inflammatory response . It achieves this by decreasing the expression of iNOS and COX-2, both at the mRNA and protein levels . This leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating inflammation.

Preparation Methods

The synthesis of 4-Pyrimidinol, 6-methyl-2-morpholino- involves several routes. One common method is the [3+3] cyclization process, which involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

4-Pyrimidinol, 6-methyl-2-morpholino- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidine derivatives .

Scientific Research Applications

4-Pyrimidinol, 6-methyl-2-morpholino- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. For instance, derivatives of this compound have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth and proliferation. Additionally, it has applications in environmental science due to its unique chemical properties.

Comparison with Similar Compounds

4-Pyrimidinol, 6-methyl-2-morpholino- can be compared with other pyrimidine derivatives, such as 2-thio-containing pyrimidines and their condensed analogs . These compounds also exhibit diverse biological activities, including antioxidant, radioprotective, and anticancer properties. the presence of the morpholine ring in 4-Pyrimidinol, 6-methyl-2-morpholino- makes it unique, as it imparts distinct chemical and biological properties that are not observed in other similar compounds.

Conclusion

4-Pyrimidinol, 6-methyl-2-morpholino- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse properties make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications further highlight its importance in scientific research.

Properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVUPAOPPVSPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173530
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-74-3
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19810-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106583
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-(4-MORPHOLINYL)-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0X6P12HB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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